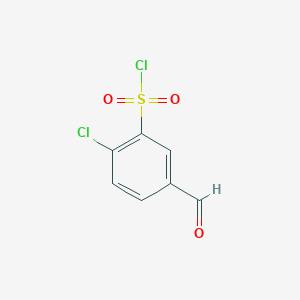

2-Chloro-5-formylbenzenesulfonic acid chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-formylbenzenesulfonic acid chloride is a chemical compound with the molecular formula C7H4Cl2O3S . It is used in various scientific research applications due to its unique properties. It can be employed as a catalyst, reagent, or building block in organic synthesis.

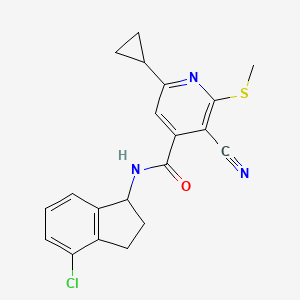

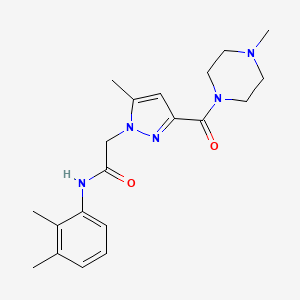

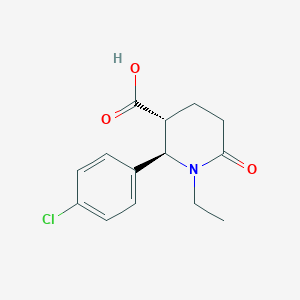

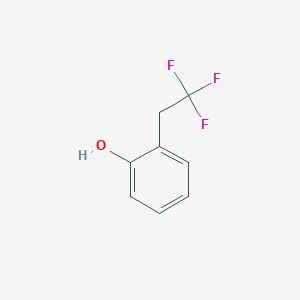

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-formylbenzenesulfonic acid chloride consists of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific structural details are not provided in the searched resources.Aplicaciones Científicas De Investigación

Preparation of 2-Chloro-5-formylbenzenesulfonic Acid

This compound can be prepared by reacting 4-chlorobenzaldehyde with oleum at elevated temperature . This process is significant as it provides a method to produce 2-chloro-5-formylbenzenesulfonic acid, which can be used in various chemical reactions .

Friedel-Crafts Acylation

2-Chloro-5-formylbenzenesulfonic acid chloride can be used in Friedel-Crafts acylation of benzene derivatives . This reaction is frequently used in organic synthesis to form C-C bonds, which is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .

Lewis Acid-Catalyzed Reactions

The compound can be used in Lewis acid-catalyzed reactions . These reactions are of great interest because of their unique reactivities and selectivities and the mild reaction conditions used .

Synthesis of Sulfonyl Chlorides and Sulfonamides

2-Chloro-5-formylbenzenesulfonic acid chloride can be used in the synthesis of sulfonyl chlorides and sulfonamides . These compounds have a wide range of applications in medicinal chemistry and drug discovery .

Chromoselective Conversion of Thioacetates

The compound can be used in the chromoselective conversion of thioacetates . This process is significant as it provides a method to selectively convert one functional group in the presence of others .

Catalyst in Various Chemical Reactions

2-Chloro-5-formylbenzenesulfonic acid chloride can act as a catalyst in various chemical reactions . Its use can facilitate the synthesis of highly complex carbon-containing molecules, particularly those that might have biological activity or can be incorporated into materials with unique behavior .

Propiedades

IUPAC Name |

2-chloro-5-formylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBELTFXMFBRHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-formylbenzenesulfonic acid chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2606282.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2606284.png)